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Compound of Interest

Compound Name: Alpha,Alpha-[UL-13C12]Trehalose

Cat. No.: B13863423

Get Quote

Probing Autophagy, Cell Wall Dynamics, and Glycolytic Entry

Part 1: Strategic Overview & Mechanistic Grounding
The Tracer: Why -[UL-13C12]Trehalose?
Metabolic Flux Analysis (MFA) typically relies on [1,2-13C]Glucose or [U-13C]Glutamine.

However,

-[UL-13C12]Trehalose offers a unique window into specific cellular compartments and stress
responses that standard glycolytic tracers cannot access.

Structure: Two glucose molecules linked by an

-1,1-glycosidic bond.[1]

Isotopic Signature: The "Universal Label" (UL) means all 12 carbons are 13C.

Metabolic Fate:

Mammalian Systems (Autophagy & Energetics): Mammals do not synthesize trehalose.[2]

Exogenous trehalose enters via SLC2A8 (GLUT8) and acts as an mTOR-independent
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autophagy inducer. Upon lysosomal degradation by acid trehalase (TREH), it yields two

molecules of [U-13C6]Glucose directly within the lysosome/cytosol interface, creating a

distinct "flux injection" point compared to plasma membrane glucose uptake.

Mycobacteria (Pathogenicity): In M. tuberculosis (Mtb), trehalose is a structural scaffold.[3]

It is esterified to mycolic acids to form Trehalose Monomycolate (TMM) and Dimycolate

(TDM). Using [UL-13C12]Trehalose allows researchers to distinguish de novo synthesized

cell wall components from those scavenged from the host or media.

Pathway Visualization
The following diagram illustrates the differential fate of [UL-13C12]Trehalose in mammalian vs.

mycobacterial systems.
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Figure 1: Differential metabolic fate of 13C-Trehalose in mammalian (hydrolysis/glycolysis) vs.

mycobacterial (cell wall) systems.

Part 2: Experimental Protocols
Experimental Design & Pre-cursor Considerations
Objective: To determine the fractional contribution of exogenous trehalose to the glycolytic pool

(mammalian) or cell wall lipid pool (bacteria).

Media Formulation:

Base Media: Glucose-free DMEM (mammalian) or 7H9 (mycobacteria) is ideal to

maximize tracer uptake. However, for steady-state flux, a "tracer" approach (e.g., 5 mM

unlabeled Glucose + 5 mM [UL-13C12]Trehalose) is often used to measure competition.

Concentration: 5–10 mM Trehalose is standard for autophagy induction studies.

Timepoints:

Glycolytic Flux: 15 min, 30 min, 1 hr, 4 hr.

Cell Wall Turnover (Mtb): 24 hr, 48 hr (due to slow growth).

Protocol: Quenching and Extraction (Metabolites)
Self-Validating Step: Rapid quenching is non-negotiable. Sugar phosphates (G6P, F1,6BP)

degrade within seconds of metabolic stress.

Quenching:

Rapidly aspirate media.

Immediately wash cells with ice-cold PBS (4°C).

Add -80°C 80:20 Methanol:Water (v/v) directly to the plate.

Validation: The extreme cold stops enzymatic activity instantly.
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Extraction:

Scrape cells (on dry ice) and transfer to pre-chilled tubes.

Vortex vigorously for 10 min at 4°C.

Centrifuge at 16,000 x g for 15 min at 4°C.

Collect supernatant (metabolites).

Optional: Re-extract pellet with 80% MeOH to improve recovery of sticky lipid-bound

sugars (relevant for Mtb).

Drying:

Dry supernatant under nitrogen gas or SpeedVac (keep temperature <30°C to prevent

hydrolysis).

Reconstitute in 50:50 Acetonitrile:Water prior to LC-MS.

LC-MS/MS Acquisition Parameters
Instrument: Q-TOF or Orbitrap (High Resolution is required to resolve 13C isotopes from

background noise). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is

required. Reverse phase (C18) will not retain trehalose or sugar phosphates.
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Parameter Setting / Value Rationale

Column
ZIC-pHILIC or Amide HILIC

(2.1 x 100 mm)

Retains polar sugar

phosphates and disaccharides.

Mobile Phase A
20 mM Ammonium Carbonate,

pH 9.0

High pH improves peak shape

for sugar phosphates.

Mobile Phase B 100% Acetonitrile
Organic phase for HILIC

gradient.

Gradient 80% B to 20% B over 15 mins
Elutes Trehalose (early/mid)

and Phosphates (late).

Ionization ESI Negative Mode

Sugars and phosphates ionize

best in negative mode

.

Mass Range 70–1000 m/z
Covers Pyruvate (87) to TMM

precursors (>800).

Part 3: Data Analysis & Interpretation[4]
Mass Isotopomer Distribution Analysis (MIDA)
When

-[UL-13C12]Trehalose (Mass

) is metabolized, you must track specific isotopologues.

Key Metabolite Transitions (Mammalian):
Trehalose (Intracellular): Look for

.

Presence confirms uptake.

Glucose-6-Phosphate (G6P):
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If Trehalose is hydrolyzed

2x Glucose (

).

Hexokinase converts Glucose (

)

G6P (

).

Interpretation: A high ratio of

G6P indicates flux is driven by Trehalose hydrolysis, not unlabeled media glucose.

Pyruvate/Lactate:

G6P (

) splits via glycolysis into two Pyruvate (

) molecules.

Check: If you see Pyruvate

, trehalose is fueling the TCA cycle.

Key Metabolite Transitions (Mycobacterium):
Trehalose Monomycolate (TMM):

Look for lipidated species shifting by +12 Da (or +6 Da if recycled).

Causality: Mtb recycles trehalose from the cell wall. The 13C label allows you to calculate

the rate of "Cell Wall Recycling" vs. "New Synthesis."

Calculation of Fractional Contribution
= number of 13C atoms in the isotopologue.[4]
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= abundance of isotopologue

.

= total number of carbons in the metabolite.[4]

Part 4: Troubleshooting & Validation
(Trustworthiness)
Self-Validating the Protocol

Energy Charge Check: Calculate

. If this ratio is < 0.8, your extraction method caused ATP degradation, likely invalidating the
sugar-phosphate data.

Natural Abundance Correction: You must correct for the natural 1.1% abundance of 13C.

Without this,

and

data will be overestimated. Use software like IsoCor or Polu.

Common Pitfalls
Trehalase Activity: Fetal Bovine Serum (FBS) contains serum trehalase.

Fix: You must use heat-inactivated FBS or serum-free media during the pulse phase,

otherwise, the trehalose will be converted to glucose outside the cell, and you will just be

measuring 13C-Glucose uptake.

Ion Suppression: High salt in PBS wash can suppress MS signals. Use Ammonium Formate

or rapid water dip if sensitivity is low.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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